Cas no 73606-98-1 (1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one)

1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one structure
73606-98-1 structure
Productnaam:1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
CAS-nummer:73606-98-1
MF:C25H29NO5
MW:423.501467466354
CID:1761964
PubChem ID:156011

1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one Chemische en fysische eigenschappen

Naam en identificatie

    • 1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one
    • 1,10,11-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-4-(3-methylbut-2-enyl)-5,11-dihydrobenzo[c][1]benzazepin-6-one
    • 8-Methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-11H-dibenzo[b,e]azepine-1,6,10,11-tetrol
    • Silvaticamide
    • 6H-Dibenz(b,e)azepin-6-one, 5,11-dihydro-1,10,11-trihydroxy-8-methyl-4-(3-methyl-2-butenyl)-7-((3-methyl-2-butenyl)oxy)-
    • UNII-57N7O84XUX
    • Q27261508
    • 73606-98-1
    • 57N7O84XUX
    • Silvaticarnide
    • DTXSID60994395
    • Inchi: InChI=1S/C25H29NO5/c1-13(2)6-7-16-8-9-17(27)20-22(16)26-25(30)21-19(23(20)29)18(28)12-15(5)24(21)31-11-10-14(3)4/h6,8-10,12,23,27-29H,7,11H2,1-5H3,(H,26,30)
    • InChI-sleutel: FJWQQVOUWHGXSF-UHFFFAOYSA-N
    • LACHT: CC1=CC(=C2C(C3=C(C=CC(=C3NC(=O)C2=C1OCC=C(C)C)CC=C(C)C)O)O)O

Berekende eigenschappen

  • Exacte massa: 423.20457303g/mol
  • Monoisotopische massa: 423.20457303g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 5
  • Complexiteit: 696
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 99Ų
  • XLogP3: 4.7

1,10,11-trihydroxy-8-methyl-4-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one Gerelateerde literatuur

Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Chong Da Prostaglandin Fine Chemicals Co., Ltd.